molecular formula C22H22N2O5 B3467268 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine

1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine

Cat. No. B3467268
M. Wt: 394.4 g/mol
InChI Key: KNCDCPNZLUQYET-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine” is a complex organic molecule. It contains two 1,3-benzodioxol-5-yl groups, which are aromatic rings with two oxygen atoms . These groups are connected to an acryloyl group and a piperazine ring . Piperazine rings are six-membered rings containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two 1,3-benzodioxol-5-yl groups, an acryloyl group, and a piperazine ring . The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the acryloyl group, the piperazine ring, and the 1,3-benzodioxol-5-yl groups . The acryloyl group could potentially undergo addition reactions, while the piperazine ring might participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Safety and Hazards

Without specific data, it’s hard to provide accurate information on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its biological activity. It could be of interest in medicinal chemistry, materials science, or other areas of research .

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-22(6-3-16-1-4-18-20(11-16)28-14-26-18)24-9-7-23(8-10-24)13-17-2-5-19-21(12-17)29-15-27-19/h1-6,11-12H,7-10,13-15H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCDCPNZLUQYET-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.